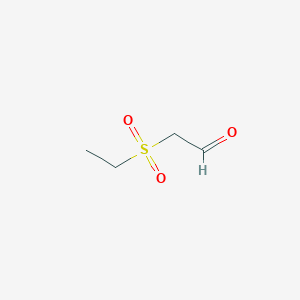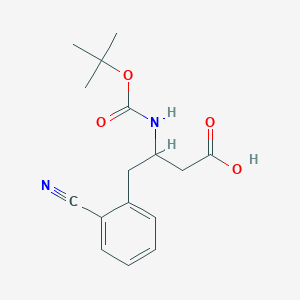
(Ethanesulfonyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both an aldehyde group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
(Ethanesulfonyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonyl-containing compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes .
Mécanisme D'action
The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde: Lacks the sulfonyl group, making it less versatile in certain reactions.
Ethanesulfonic acid: Contains a sulfonic acid group instead of an aldehyde group, leading to different reactivity.
Methanesulfonylacetaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
Uniqueness
(Ethanesulfonyl)acetaldehyde is unique due to the presence of both an aldehyde and a sulfonyl group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups .
Propriétés
Numéro CAS |
762287-49-0 |
|---|---|
Formule moléculaire |
C4H8O3S |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
2-ethylsulfonylacetaldehyde |
InChI |
InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3 |
Clé InChI |
YCDZFILPLILCLX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)




![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)


